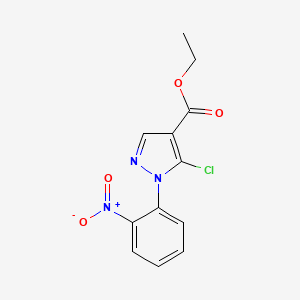

ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate

描述

Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a nitro group at the ortho position of the phenyl ring, a chloro substituent at position 5 of the pyrazole core, and an ethyl ester group at position 2. Its molecular formula is C₁₂H₁₀ClN₃O₄, with a molecular weight of 295.68 g/mol . The compound is synthesized via multi-step organic reactions, often involving cyclocondensation of substituted benzaldehydes with hydrazine derivatives under catalytic conditions .

Pyrazole derivatives are renowned for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of electron-withdrawing groups (e.g., nitro, chloro) enhances reactivity and binding affinity to biological targets such as enzymes or receptors .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-nitrobenzoyl chloride with ethyl 5-chloro-1H-pyrazole-4-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which helps in the deprotonation of the carboxylate group, facilitating the nucleophilic attack on the benzoyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions

Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

科学研究应用

Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its biological activities.

Industry: Used in the development of new materials and as a reagent in various chemical processes.

作用机制

The mechanism of action of ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

相似化合物的比较

The structural and functional uniqueness of ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is highlighted through comparisons with analogous pyrazole derivatives. Key compounds are analyzed below:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Position: The ortho-nitro group in the target compound introduces steric hindrance and destabilizes the phenyl ring’s resonance, which may enhance interactions with hydrophobic pockets in biological targets .

Functional Group Effects: Chloro at position 5 contributes to moderate lipophilicity, balancing solubility and membrane permeability. Amino groups enable hydrogen bonding, enhancing anti-inflammatory efficacy .

Biological Activity Trends :

- Ortho-nitro derivatives generally show stronger antifungal and anticancer activity compared to meta- or para-substituted analogs .

- Halogenated phenyl rings (e.g., dichlorophenyl) improve antimicrobial potency due to enhanced hydrophobic interactions .

Research Implications

The structural versatility of pyrazole derivatives allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic properties. This compound’s unique combination of ortho-nitro and chloro groups positions it as a promising lead compound for antimicrobial and anticancer drug development. Future research should focus on:

- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the nitro, chloro, and ester groups to identify optimal configurations.

- In Vivo Testing : Evaluating toxicity, bioavailability, and efficacy in animal models.

- Synergistic Effects : Combining with other pharmacophores to enhance biological activity .

生物活性

Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula and features a pyrazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of 2-nitrobenzoyl chloride with ethyl 5-chloro-1H-pyrazole-4-carboxylate in the presence of a base like triethylamine, facilitating nucleophilic attack .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds within this class have demonstrated significant antiproliferative effects against various cancer cell lines:

- Breast Cancer : In vitro studies indicated that compounds with a similar structure exhibit significant growth inhibition in MDA-MB-231 breast cancer cells.

- Liver Cancer : HepG2 liver cancer cells also showed sensitivity to pyrazole derivatives, suggesting potential therapeutic applications .

Table 1: Anticancer Activity Overview

| Cell Line | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| MDA-MB-231 | Ethyl 5-chloro-1-(2-nitrophenyl) | TBD | |

| HepG2 | Ethyl 5-chloro-1-(2-nitrophenyl) | TBD | |

| RFX 393 (Renal) | Pyrazolo derivatives (6s, 6t) | 11.70 |

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer properties, this compound has been investigated for its antimicrobial and anti-inflammatory effects. Pyrazole derivatives have shown activity against various bacterial strains and have been evaluated for their ability to reduce inflammation in preclinical models .

The mechanism underlying the biological activities of this compound involves several pathways:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.

- Inhibition of Key Enzymes : Similar compounds have been noted to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation, thereby inducing apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives:

- Study on Anticancer Activity : A study reported that specific pyrazole derivatives achieved a mean growth inhibition (GI%) of approximately 43.9% across multiple cancer cell lines, indicating their broad-spectrum anticancer activity .

- Molecular Docking Studies : Molecular modeling has suggested that these compounds bind similarly to established inhibitors of cancer-related targets, providing insights into their potential as therapeutic agents .

- Cell Cycle Analysis : Research showed that treatment with certain pyrazole derivatives caused significant cell cycle arrest in the G0–G1 phase, indicating their potential to halt cancer cell proliferation effectively .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate?

Q. How is the compound purified, and what solvents are optimal?

Methodological Answer: Purification involves flash column chromatography (silica gel, 60–120 mesh) with a hexane:ethyl acetate (7:3 to 1:1) gradient. Recrystallization from ethanol or methanol is critical to remove polar impurities. For nitro-substituted derivatives, slow evaporation from dichloromethane/hexane mixtures yields high-purity crystals suitable for X-ray analysis .

Q. What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- 1H NMR: Look for characteristic signals: the ethyl ester group (δ 1.3–1.4 ppm triplet, δ 4.3–4.4 ppm quartet), pyrazole C-H (δ 8.1–8.3 ppm), and nitroaryl protons (δ 7.5–8.5 ppm multiplet).

- 13C NMR: Ester carbonyl (δ 165–170 ppm), pyrazole carbons (δ 140–150 ppm), and nitro group (δ 125–135 ppm for aryl carbons).

- IR: Strong C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹).

- Mass Spectrometry: Molecular ion peak [M+H]+ at m/z 295.7 (calculated) .

Advanced Research Questions

Q. How to resolve NMR data contradictions arising from tautomerism or dynamic effects?

Methodological Answer: Pyrazole derivatives often exhibit tautomerism or rotameric equilibria. To resolve signal splitting:

- Use variable-temperature NMR (e.g., 25°C to −60°C) to slow exchange processes.

- Apply 2D techniques (HSQC, COSY) to correlate ambiguous protons and carbons.

- For nitro group effects, compare with computational predictions (DFT) of chemical shifts .

Q. What crystallographic methods determine the compound’s solid-state structure?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD): Data collected at 296 K using Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution: SHELXS-97 for phase problem resolution.

- Refinement: SHELXL-97 with anisotropic displacement parameters for non-H atoms.

- Visualization: ORTEP-3 for thermal ellipsoid plots (e.g., 50% probability level).

Example Cell Parameters (from analogous compounds):

| Parameter | Value (Å/°) |

|---|---|

| a | 5.3618 |

| b | 8.6168 |

| c | 13.1585 |

| α, β, γ | 77.7°, 82.9°, 86.7° |

| Space Group | P1 |

| R1 | 0.035 |

Q. How to analyze hydrogen bonding patterns influencing crystal packing?

Methodological Answer:

- Use graph set analysis (Etter’s rules) to classify motifs (e.g., R₂²(8) rings).

- Software like Mercury (CCDC) identifies C–H···O/N interactions and π-stacking.

- For nitro groups, prioritize O···H–C and O···π interactions, which stabilize layered packing .

Q. How to optimize reaction conditions to improve yield and selectivity?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for faster cyclization vs. ethanol for cost efficiency.

- Catalyst Addition: Triethylamine (1–2 eq.) enhances nitro group reactivity.

- Design of Experiments (DoE): Use a 3² factorial design to vary temperature (70–110°C) and stoichiometry (1:1 to 1:1.2 hydrazine:ester).

Optimized Protocol (Example):

| Parameter | Optimal Value |

|---|---|

| Solvent | DMF |

| Temp. | 90°C |

| Hydrazine:ester | 1:1.1 |

| Yield | 82% |

Q. What computational methods predict biological activity or reactivity?

Methodological Answer:

- Density Functional Theory (DFT): B3LYP/6-31G* calculates frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Docking: AutoDock Vina screens against targets (e.g., Keap1) using the nitro group as a hydrogen bond acceptor.

- MD Simulations: GROMACS models solvation effects on stability .

属性

IUPAC Name |

ethyl 5-chloro-1-(2-nitrophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O4/c1-2-20-12(17)8-7-14-15(11(8)13)9-5-3-4-6-10(9)16(18)19/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHXVSUWUPYOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693312 | |

| Record name | Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121716-35-6 | |

| Record name | Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。